Fmoc-L-2-Amino-4-bromo-4-pentenoic acid
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Overview
Description
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a pentenoic acid moiety. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involve large-scale synthesis using automated peptide synthesizers. These methods are designed to produce the compound in bulk quantities while maintaining high purity and consistency. The process includes rigorous quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions result in the formation of peptide bonds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These tools are essential for studying cellular processes and identifying potential therapeutic targets .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides with high specificity makes it valuable for designing drugs that target specific proteins or pathways .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mechanism of Action
The mechanism of action of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and pentenoic acid moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-2-Amino-4-chloro-4-pentenoic acid
- Fmoc-L-2-Amino-4-iodo-4-pentenoic acid
- Fmoc-L-2-Amino-4-fluoro-4-pentenoic acid
Uniqueness
Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro, iodo, or fluoro counterparts. This uniqueness makes it particularly valuable in applications where specific chemical modifications are required .
Properties
IUPAC Name |
(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQROHMHEGJMPD-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-60-9 |
Source
|
Record name | (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220497-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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